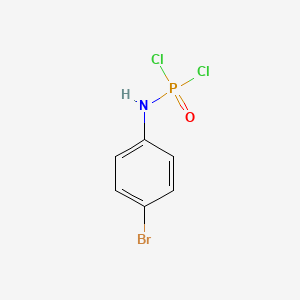![molecular formula C15H11F4NO6 B12826267 4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[55]undec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-nitrophenol with a suitable spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in bioimaging applications due to its fluorescent properties when modified with suitable probes.
Medicine: Investigated for its potential as a drug candidate or as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets. The compound’s functional groups, such as the hydroxyl and nitro groups, can form hydrogen bonds or electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Shares the tetrafluorophenyl group but lacks the spirocyclic structure.
4-Nitrophenol: Contains the nitrophenyl group but does not have the fluorine atoms or the spirocyclic structure.
Spirocyclic ketones: Similar spirocyclic core but different substituents on the aromatic ring.
Uniqueness
4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is unique due to its combination of a spirocyclic structure with multiple functional groups, including hydroxyl, nitro, and tetrafluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C15H11F4NO6 |
|---|---|
Peso molecular |
377.24 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C15H11F4NO6/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15/h21H,1-5H2 |
Clave InChI |
AKXCTOVBIXKKDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
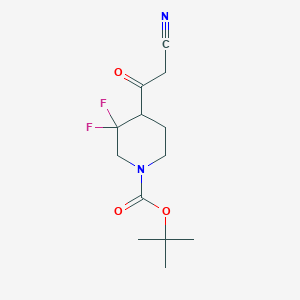
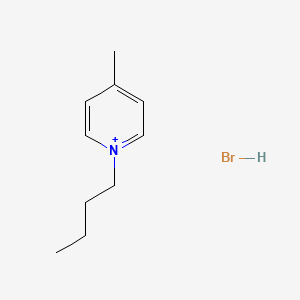
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
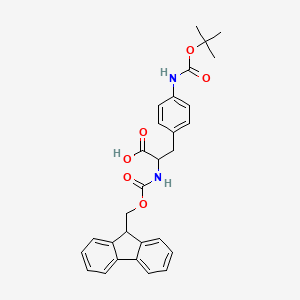
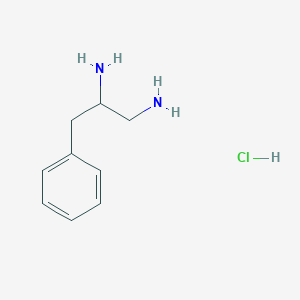
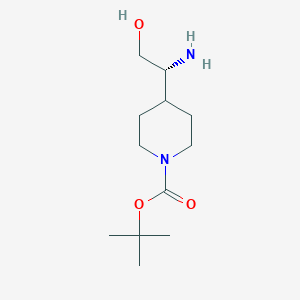


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
